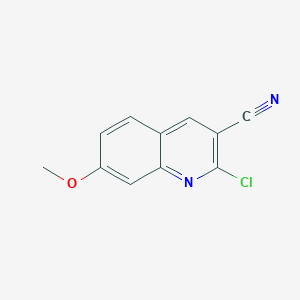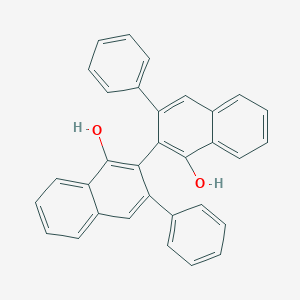
(S)-Vanol
Overview
Description
(S)-Vanol, also known as (S)-1,1’-Bi-2-naphthol, is a chiral organic compound that is widely used in asymmetric synthesis. It is a derivative of binaphthol and is known for its ability to induce chirality in various chemical reactions. The compound is characterized by its two naphthol units connected via a single bond, with the hydroxyl groups positioned at the 2 and 2’ positions. This unique structure allows this compound to act as a chiral ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Vanol can be synthesized through several methods, including the resolution of racemic mixtures and asymmetric synthesis. One common method involves the oxidative coupling of 2-naphthol using oxidizing agents such as ferric chloride or copper(II) chloride. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale resolution of racemic binaphthol. This process involves the use of chiral resolving agents or chromatography techniques to separate the enantiomers. The resolved this compound is then purified through recrystallization or distillation to achieve the desired optical purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Vanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated binaphthol derivatives.
Scientific Research Applications
(S)-Vanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules. It is also employed in the preparation of chiral stationary phases for chromatography.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: this compound is used in the production of chiral materials and as a resolving agent in the separation of racemic mixtures.
Mechanism of Action
The mechanism by which (S)-Vanol exerts its effects is primarily through its ability to induce chirality in chemical reactions. As a chiral ligand, it coordinates with metal catalysts to form chiral complexes. These complexes then facilitate asymmetric transformations, leading to the formation of chiral products. The molecular targets include various metal ions such as palladium, rhodium, and copper, which are commonly used in catalytic processes. The pathways involved include enantioselective hydrogenation, oxidation, and cross-coupling reactions.
Comparison with Similar Compounds
®-Vanol: The enantiomer of (S)-Vanol, which has similar properties but induces opposite chirality in reactions.
1,1’-Bi-2-naphthol: The racemic mixture of this compound and ®-Vanol.
2,2’-Dihydroxy-1,1’-binaphthyl: A related compound with similar structural features but different reactivity.
Uniqueness: this compound is unique due to its high enantioselectivity and ability to form stable chiral complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial. Its versatility and effectiveness in various catalytic processes set it apart from other similar compounds.
Properties
IUPAC Name |
2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVKKGYBULHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147702-14-5, 147702-13-4 | |
| Record name | (S)-Vanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-VANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


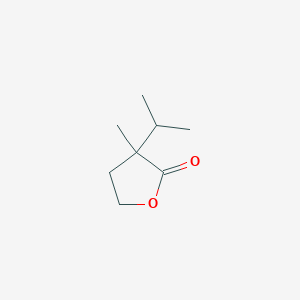
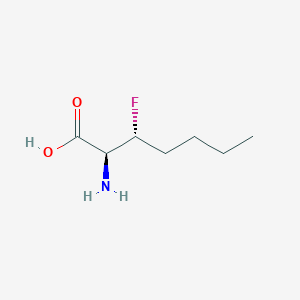


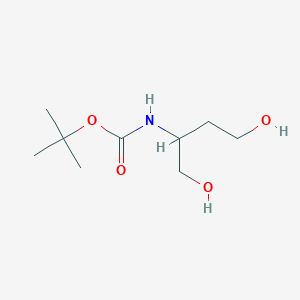
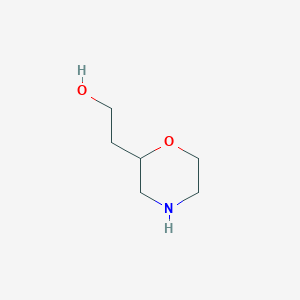
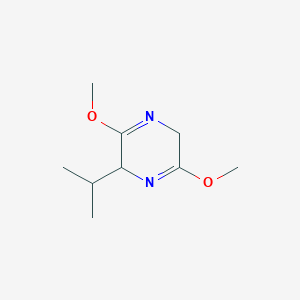
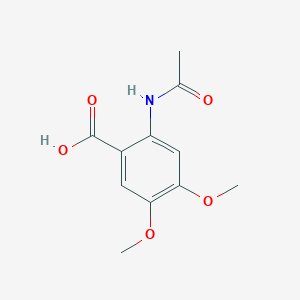
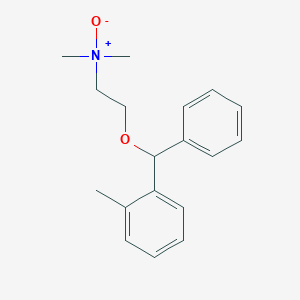
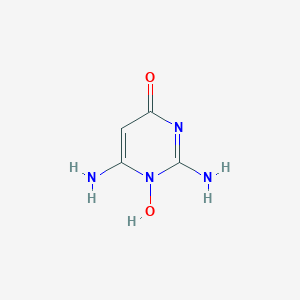


![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
